molecular formula C20H26N2OS B8513296 1-Propanone, 1-[4-(phenylamino)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]- CAS No. 61086-25-7

1-Propanone, 1-[4-(phenylamino)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-

Cat. No. B8513296
M. Wt: 342.5 g/mol
InChI Key: PRGVWTUUVSZHJA-UHFFFAOYSA-N
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Patent
US04179569

Procedure details

A mixture of 4.1 parts of 2-thiopheneethanol, methanesulfonate ester, 3.5 parts of 1-[4-(phenylamino)-4-piperidinyl]-1-propanone, 5.3 parts of sodium carbonate and 120 parts of 4-methyl-2-pentanone is stirred and refluxed for 18 hours. After cooling to room temperature, the reaction mixture is poured onto water and the layers are separated. The organic phase is dried, filtered and evaporated. The oily residue is purified by column-chromatography over silicagel using a mixture of trichloromethane and 5% of methanol as eluent. The pure fractions are collected and the eluent is evaporated. The solid residue is crystallized from 2,2'-oxybispropane. The product is filtered off and dried, yielding 1-{4-(phenylamino)-1-[2-(2-thienyl)ethyl]-4-piperidinyl}-1-propanone; mp. 127.1° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methanesulfonate ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7]O.[C:9]1([NH:15][C:16]2([C:22](=[O:25])[CH2:23][CH3:24])[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(=O)([O-])[O-].[Na+].[Na+]>CC(C)CC(=O)C>[C:9]1([NH:15][C:16]2([C:22](=[O:25])[CH2:23][CH3:24])[CH2:21][CH2:20][N:19]([CH2:7][CH2:6][C:2]3[S:1][CH:5]=[CH:4][CH:3]=3)[CH2:18][CH2:17]2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)CCO
Name
methanesulfonate ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NC1(CCNCC1)C(CC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC(C)=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
the reaction mixture is poured onto water
CUSTOM
Type
CUSTOM
Details
the layers are separated
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The oily residue is purified by column-chromatography over silicagel
ADDITION
Type
ADDITION
Details
a mixture of trichloromethane and 5% of methanol as eluent
CUSTOM
Type
CUSTOM
Details
The pure fractions are collected
CUSTOM
Type
CUSTOM
Details
the eluent is evaporated
CUSTOM
Type
CUSTOM
Details
The solid residue is crystallized from 2,2'-oxybispropane
FILTRATION
Type
FILTRATION
Details
The product is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1(CCN(CC1)CCC=1SC=CC1)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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